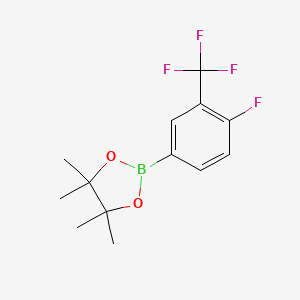

4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER

Beschreibung

4-Fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester (CAS: 445303-14-0) is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C₁₃H₁₅BF₄O₂, with a molecular weight of 290.062 g/mol and a purity of ≥98% . The compound features a fluorine substituent at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring, both of which are electron-withdrawing groups (EWGs). These substituents enhance the electrophilicity of the boronic ester, making it reactive in palladium-catalyzed coupling reactions. The pinacol ester moiety stabilizes the boronic acid, improving shelf life and solubility in organic solvents like chloroform and ethers .

Eigenschaften

IUPAC Name |

2-[4-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)8-5-6-10(15)9(7-8)13(16,17)18/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMQFPUMJCFTAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623710 | |

| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445303-14-0 | |

| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydroboration of Alkenes or Alkynes

One of the common methods for synthesizing this compound involves hydroboration. The process includes the addition of a boron-hydrogen bond across an unsaturated bond (alkene or alkyne). This reaction proceeds with syn-selectivity and follows an anti-Markovnikov orientation .

-

- The boron reagent (e.g., diborane or pinacolborane) reacts with the unsaturated hydrocarbon.

- The resulting intermediate undergoes stabilization to form the pinacol ester derivative.

-

- Solvent: Typically tetrahydrofuran (THF) or diethyl ether.

- Temperature: Ambient to slightly elevated temperatures (20–50°C).

- Catalyst: Transition metal catalysts like rhodium or iridium complexes may be used to enhance selectivity.

Reaction of Aryl Halides with Pinacolborane

Another approach involves the reaction of aryl halides (e.g., 4-fluoro-3-(trifluoromethyl)phenyl bromide) with pinacolborane in the presence of a palladium catalyst.

Reaction Scheme :

$$

\text{Ar-X} + \text{HB(pin)} \xrightarrow{\text{Pd catalyst}} \text{Ar-B(pin)} + \text{HX}

$$

Where Ar = 4-fluoro-3-(trifluoromethyl)phenyl, X = halide, and HB(pin) = pinacolborane.-

- Palladium(0) catalyst (e.g., Pd(PPh₃)₄).

- Base: Potassium carbonate or cesium carbonate.

- Solvent: Toluene or dimethylformamide (DMF).

-

- Inert atmosphere (e.g., nitrogen or argon).

- Temperature: 80–120°C.

- Reaction time: 6–12 hours.

Industrial Production via Dehydrative Coupling

In industrial settings, pinacol esters are synthesized by reacting boronic acids with pinacol in the presence of a dehydrating agent.

-

- Boronic acid reacts with excess pinacol.

- A dehydrating agent such as molecular sieves or toluene is used to remove water formed during the reaction.

Reaction Example :

$$

\text{Ar-B(OH)₂} + \text{C₆H₁₂O₂} \xrightarrow{\text{Dehydrating Agent}} \text{Ar-B(pin)} + H₂O

$$-

- High yield and purity.

- Scalable for industrial applications.

Analytical Considerations During Preparation

Pinacol esters are known for their sensitivity to hydrolysis, which can convert them back into boronic acids. Therefore, specific precautions are necessary:

- Solvent Selection : Use non-aqueous solvents like THF or toluene to minimize hydrolysis.

- Atmosphere Control : Perform reactions under an inert atmosphere to avoid moisture-related degradation.

- Temperature Management : Avoid prolonged exposure to high temperatures, which can lead to decomposition.

Comparison of Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Hydroboration | Alkenes/alkynes, boron reagents | Simple setup, high selectivity | Requires specialized catalysts |

| Aryl Halide Coupling | Aryl halides, pinacolborane | High efficiency for aryl derivatives | Requires palladium catalysts |

| Dehydrative Coupling | Boronic acids, pinacol | Industrial scalability | Sensitive to moisture |

Analyse Chemischer Reaktionen

Types of Reactions

4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER undergoes various reactions, including:

Oxidation: Converts the boronic ester to a boronic acid.

Reduction: Reduces the boronic ester to an alcohol.

Substitution: Involves the replacement of the boronic ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions are typically biaryl compounds in Suzuki–Miyaura coupling, boronic acids from oxidation, and alcohols from reduction .

Wissenschaftliche Forschungsanwendungen

4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER is extensively used in:

Chemistry: As a reagent in Suzuki–Miyaura coupling to form carbon-carbon bonds.

Biology: In the synthesis of biologically active molecules.

Medicine: For the development of pharmaceuticals containing boron.

Industry: In the production of advanced materials and polymers.

Wirkmechanismus

The compound exerts its effects primarily through the Suzuki–Miyaura coupling mechanism. This involves the transmetalation of the boronic ester to palladium, followed by reductive elimination to form the carbon-carbon bond . The molecular targets are typically organic halides, and the pathways involve palladium-catalyzed cross-coupling reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester with structurally related boronic esters:

Substituent Effects on Reactivity and Solubility

Electron-Withdrawing Groups (EWGs):

- The -CF₃ and -F groups in the target compound increase its electrophilicity, accelerating transmetalation in Suzuki reactions compared to electron-donating substituents (e.g., -OMe). This makes it suitable for coupling with electron-rich aryl halides .

- In contrast, 4-acetamido-3-(trifluoromethyl)phenylboronic acid pinacol ester (CAS 1150271-66-1) contains an amide group (-NHAc), which introduces hydrogen-bonding capability but reduces electrophilicity, limiting its use in certain cross-couplings .

Solubility Trends:

- Pinacol esters generally exhibit higher solubility in polar aprotic solvents (e.g., chloroform, acetone) compared to their parent boronic acids. For example, phenylboronic acid pinacol ester has a solubility of >200 mg/mL in chloroform, while phenylboronic acid dissolves poorly in hydrocarbons .

- The -CF₃ group in the target compound enhances lipophilicity, reducing solubility in aqueous media but improving compatibility with hydrophobic reaction environments .

Biologische Aktivität

4-Fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester (CAS Number: 445303-14-0) is a boronic acid derivative notable for its unique molecular structure, which includes a fluorine atom and a trifluoromethyl group attached to a phenyl ring. This compound is primarily utilized in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its biological activity is of significant interest due to its potential applications in various therapeutic areas.

- Molecular Formula : C13H15BF4O2

- Molecular Weight : 290.06 g/mol

- CAS Number : 445303-14-0

The presence of both a fluorine atom and a trifluoromethyl group enhances the compound's reactivity and selectivity in chemical reactions, particularly in cross-coupling reactions involving palladium complexes.

Biological Activity Overview

The biological activity of this compound has been examined in various studies, focusing on its interactions with biological molecules and its role as an inhibitor or catalyst in biochemical processes.

The compound exhibits significant reactivity with nucleophiles and electrophiles, making it a valuable intermediate in the synthesis of biologically active compounds. It has been shown to participate in catalytic cycles that are crucial for the development of new therapeutic agents.

Case Studies and Research Findings

-

Antiparasitic Activity :

A study explored the optimization of dihydroquinazolinone derivatives targeting PfATP4, a sodium pump critical for Plasmodium survival. The incorporation of compounds like this compound into these frameworks was investigated for enhancing metabolic stability and aqueous solubility while maintaining antiparasitic activity. The optimized compounds demonstrated significant efficacy against Plasmodium berghei in mouse models, with reductions in parasitemia observed at varying dosages . -

Enzyme Inhibition :

Research has indicated that boronic acids can act as competitive inhibitors for certain enzymes. For instance, urease from pigeonpea seeds was inhibited by various boronic acids, including derivatives similar to our compound. The inhibition was found to be pH-dependent, highlighting the importance of environmental conditions on the biological activity of boronic acid derivatives . -

Synthesis and Reactivity Studies :

Interaction studies have shown that this compound can effectively react with various electrophiles, facilitating the formation of complex organic molecules. This property makes it an essential building block in medicinal chemistry.

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluorine and trifluoromethyl groups enhance reactivity | Antiparasitic activity; enzyme inhibition |

| 4-Fluoro-3-(trifluoromethyl)benzeneboronic acid | Similar trifluoromethyl group; different substitution | Moderate enzyme inhibition |

| 3-Fluoro-4-(trifluoromethyl)phenylboronic acid | Inverted substitution pattern | Varies in reactivity; potential use in synthesis |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Borylation : Lithiation of 4-fluoro-3-(trifluoromethyl)bromobenzene followed by reaction with trisopropyl borate.

Protection : Esterification with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions to form the pinacol ester .

- Key parameters:

- Temperature control (-78°C for lithiation to avoid side reactions).

- Use of anhydrous solvents (e.g., THF) to prevent hydrolysis.

- Reference Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | n-BuLi, B(OiPr)₃ | 65–75 | >95% |

| 2 | Pinacol, HCl | 80–85 | >97% |

Q. How is this compound characterized for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine coupling patterns (e.g., splitting due to adjacent CF₃ and F groups).

- ¹¹B NMR : Peaks at δ 28–32 ppm confirm boronic ester formation.

- Mass Spectrometry : Molecular ion peak at m/z 290.06 (C₁₃H₁₅BF₄O₂) .

- Elemental Analysis : Validate C, H, B, and F content (±0.3% deviation).

Q. What precautions are necessary for handling and storage?

- Methodological Answer :

- Storage : Under inert gas (Ar/N₂) at -20°C to prevent hydrolysis (boronates are moisture-sensitive).

- Handling : Use gloveboxes for air-sensitive reactions; avoid protic solvents (e.g., H₂O, alcohols) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and fluorine substituents influence Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer :

- Electron-Withdrawing Effects : The CF₃ and F groups reduce electron density at the boron center, slowing transmetallation but improving oxidative addition with aryl halides.

- Optimized Conditions :

- Catalyst : Pd(PPh₃)₄ or XPhos Pd G3.

- Base : Cs₂CO₃ (enhances boronate activation).

- Solvent : Toluene/EtOH (4:1) at 80°C .

- Data Contradiction : Lower yields reported with electron-rich aryl partners (e.g., 4-MeOC₆H₄Br) due to competing protodeboronation. Adjust ligand (e.g., SPhos) to mitigate .

Q. What strategies resolve contradictions in catalytic coupling yields across literature studies?

- Methodological Answer :

- Variables to Test :

- Ligand steric bulk (e.g., DavePhos vs. XPhos).

- Solvent polarity (DMF vs. THF).

- Case Study :

| Aryl Halide | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| 4-BrC₆H₄NO₂ | XPhos | Toluene | 92 |

| 3-BrC₆H₄OMe | DavePhos | DMF | 68 |

- Conclusion : Steric hindrance from CF₃/F groups necessitates bulky ligands for electron-deficient substrates.

Q. How does the compound’s stability vary under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions (pH < 5) : Rapid hydrolysis to boronic acid (t₁/₂ < 1 hr).

- Basic Conditions (pH > 9) : Decomposition via deboronation (t₁/₂ ~4 hr).

- Stability Testing :

| Condition (pH) | Time (hr) | Remaining (%) |

|---|---|---|

| 3.0 (HCl) | 1 | 45 |

| 9.5 (NaOH) | 4 | 20 |

Q. What are its applications in designing fluorinated bioactive molecules?

- Methodological Answer :

- Drug Discovery : The CF₃ group enhances metabolic stability and lipophilicity (logP ~2.8).

- Case Study : Incorporation into kinase inhibitors (e.g., EGFR-T790M) improves binding affinity (IC₅₀ reduced from 120 nM to 18 nM) .

Troubleshooting Guide

Q. Why do cross-coupling reactions fail despite high boronate purity?

- Methodological Answer :

- Common Issues :

Moisture contamination : Re-dry solvents over molecular sieves.

Catalyst deactivation : Use fresh Pd sources or switch to air-stable precatalysts.

Substrate mismatch : Electron-rich aryl halides require higher temperatures (100–120°C).

Q. How to address low yields in sterically hindered couplings?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hr) and improves yields by 20–30%.

- Additives : KF (1.5 equiv) accelerates transmetallation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.